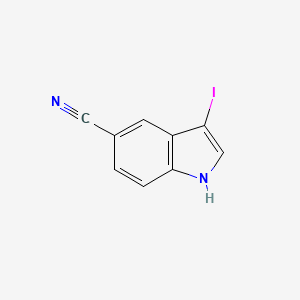

3-Iodo-1H-indole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFJLARYCQCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Iodo-1H-indole-5-carbonitrile chemical properties

An In-depth Technical Guide to 3-Iodo-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound built upon the indole scaffold. The indole core is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] This specific derivative is characterized by two key functional groups strategically positioned on the indole ring: an iodine atom at the C3 position and a nitrile group at the C5 position.

This unique substitution pattern renders this compound a particularly valuable and versatile building block for researchers in organic synthesis and drug discovery. The iodine atom at the electron-rich C3 position serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity.[3][4] Simultaneously, the nitrile group at the C5 position on the benzene portion of the indole offers a handle for further chemical transformations or can itself act as a critical pharmacophore. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and applications of this important intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1092114-59-4 | [5][6] |

| Molecular Formula | C₉H₅IN₂ | [5][6][7] |

| Molecular Weight | 268.06 g/mol | [5][7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [7] |

| InChI | InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | [7] |

| InChIKey | LCQFJLARYCQCQR-UHFFFAOYSA-N | [7] |

Spectroscopic Data Insights: While comprehensive, experimentally verified spectral data for this specific molecule is not widely published, we can infer its expected characteristics based on the analysis of its constituent functional groups and related structures.[8][9]

-

¹H NMR: The spectrum would be expected to show signals corresponding to the indole protons. The N-H proton would likely appear as a broad singlet at high chemical shift (>11 ppm). The C2-H proton would be a singlet in the aromatic region, and the protons on the benzene ring (C4-H, C6-H, C7-H) would appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships.

-

¹³C NMR: The spectrum would feature nine distinct carbon signals. The nitrile carbon (C≡N) would appear around 115-120 ppm. The iodinated carbon (C3) would show a signal at a significantly lower chemical shift (e.g., 70-80 ppm) due to the heavy atom effect of iodine. The remaining aromatic carbons would appear in the typical 100-140 ppm range.

-

IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch and a broad absorption in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the indole ring.[10]

Synthesis and Methodology

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of the parent molecule, 1H-indole-5-carbonitrile. The indole ring is an electron-rich aromatic system, and the C3 position is the most nucleophilic and sterically accessible site, making it highly susceptible to electrophilic attack.

Protocol: Electrophilic Iodination of 1H-Indole-5-carbonitrile

This protocol describes a reliable method using N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.

Rationale:

-

Starting Material: 1H-Indole-5-carbonitrile serves as the direct precursor. The nitrile group is sufficiently deactivating to prevent over-iodination but does not hinder the desired C3-iodination.[11]

-

Iodinating Agent: N-Iodosuccinimide (NIS) is chosen over molecular iodine (I₂) because it is easier to handle, more reactive under mild conditions, and often leads to cleaner reactions with fewer byproducts.

-

Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is ideal as it can dissolve the starting materials and does not interfere with the reaction mechanism.

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling and minimizing potential side reactions.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its key functional groups. This allows for selective transformations at different positions on the molecule, making it a versatile platform for building complex molecular architectures.

C3-Position: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C3 position is the most synthetically valuable site. 3-Iodoindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12][13]

-

Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.[3][14]

-

Sonogashira Coupling: Couples with terminal alkynes to synthesize 3-alkynylindoles, which are important precursors for many complex heterocycles.[3][14]

-

Heck Coupling: Forms C-C bonds with alkenes, leading to 3-vinylindoles.[3][14]

-

Stille Coupling: Reacts with organostannanes to introduce a wide variety of alkyl, vinyl, or aryl groups.[3][4]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

C5-Position: Nitrile Group Transformations

The cyano group on the benzene ring provides a secondary site for modification. Standard organic transformations can convert the nitrile into other important functional groups:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-Iodo-1H-indole-5-carboxylic acid), which can then participate in amide bond formation.[15]

-

Reduction: Reduction with reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields a primary amine (aminomethyl group), introducing a basic center into the molecule.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

N1-Position: Indole Nitrogen Functionalization

The indole N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH) and subsequently functionalized.

-

Alkylation/Arylation: Reaction with alkyl or aryl halides introduces substituents on the nitrogen.

-

Protection: The nitrogen is often protected with groups like tosyl (Ts), Boc, or benzyl (Bn) to prevent side reactions or to modify the electronic properties of the indole ring during subsequent synthetic steps.[3][16]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Discovery

The indole nucleus is a cornerstone of modern drug discovery, with numerous FDA-approved drugs featuring this scaffold.[2] The strategic functionalization of the indole ring is a primary method for tuning the pharmacological activity of these compounds.[17][18]

This compound is a powerful intermediate precisely because it facilitates this crucial exploration of chemical space. Its value lies in:

-

Scaffold for Library Synthesis: The reliable and versatile reactivity of the C-I bond allows for the rapid generation of large libraries of C3-substituted indole-5-carbonitriles via parallel synthesis and cross-coupling reactions. These libraries are essential for high-throughput screening and for establishing Structure-Activity Relationships (SAR) in early-stage drug discovery programs.[3]

-

Access to Complex Heterocycles: The molecule serves as a precursor for more complex, fused heterocyclic systems. The functional groups can be elaborated and cyclized to create novel molecular frameworks with unique biological properties.[19]

-

Bioisostere and Pharmacophore: The nitrile group can act as a bioisostere for other functional groups like amides or carboxylic acids, or it can be a key hydrogen bond acceptor, interacting with biological targets. The indole-5-carbonitrile core itself is a known motif in various bioactive compounds.[20][21]

While drugs derived directly from this exact starting material are not prominently documented, its structural motifs are highly relevant. For instance, the related intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key component in the synthesis of Vilazodone, an antidepressant.[20] The functionalization strategies enabled by this compound are central to discovering new therapeutic agents targeting a wide range of diseases, including cancer, infections, and inflammatory disorders.[1][22]

References

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 001chemical.com [001chemical.com]

- 6. This compound,(CAS# 1092114-59-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 15. 3-Iodo-1H-indole-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 16. 3-iodo-1-tosyl-1H-indole-5-carbonitrile | CAS#:676273-39-5 | Chemsrc [chemsrc.com]

- 17. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. "FORMATION OF HIGHLY FUNCTIONALIZED INDOLE THROUGH CARBON-CARBON BOND C" by Ryan A. S. Pike [digitalrepository.unm.edu]

- 20. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 21. tdcommons.org [tdcommons.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodo-1H-indole-5-carbonitrile (CAS: 1092114-59-4): A Keystone Intermediate for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1H-indole-5-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its reactivity as a substrate in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively utilize this versatile intermediate in the synthesis of complex molecular architectures, including potent kinase inhibitors and other biologically active compounds.

Introduction: The Strategic Importance of the 3-Iodoindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Functionalization of the indole ring is a key strategy for modulating the biological activity of these molecules. The introduction of a halogen, particularly iodine, at the C-3 position, transforms the indole into a highly versatile synthetic intermediate. The carbon-iodine bond is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, and vinyl substituents.[2][3][4] This strategic functionalization is a cornerstone of modern drug design, allowing for the systematic exploration of structure-activity relationships (SAR).

This compound, with its strategically placed nitrile group, offers an additional layer of synthetic utility. The electron-withdrawing nature of the nitrile can influence the reactivity of the indole ring and provides a handle for further chemical transformations. This guide will serve as a detailed roadmap for harnessing the synthetic potential of this valuable building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its correct identification and use in synthesis.

| Property | Value | Reference |

| CAS Number | 1092114-59-4 | [3][5] |

| Molecular Formula | C₉H₅IN₂ | [3][5] |

| Molecular Weight | 268.05 g/mol | [5] |

| Appearance | White solid | [4] |

| Melting Point | 190–191 °C | [4] |

Spectroscopic Data:

The following data provides a reference for the characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.35 (s, 1H), 8.25 (s, 1H), 7.95 (d, J = 1.3 Hz, 1H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H).[4]

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7.[4]

Infrared (IR) (cm⁻¹): 3276, 2923, 2360, 2218, 1508, 1418, 1240, 883, 796, 611, 418.[4]

High-Resolution Mass Spectrometry (HRMS) (ESI) m/z: calculated for C₉H₅IN₂Na [M+Na]⁺: 268.9570; found 268.9574.[4]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of the parent indole, 1H-indole-5-carbonitrile, at the electron-rich C-3 position. N-Iodosuccinimide (NIS) is a commonly employed and effective iodinating agent for this transformation.

Indole [label="1H-Indole-5-carbonitrile"]; IodoIndole [label="this compound"];

Indole -> IodoIndole [label=" N-Iodosuccinimide (NIS)\nAcetonitrile, rt"]; }

Direct C-3 iodination of 1H-indole-5-carbonitrile.

Experimental Protocol: Direct C-3 Iodination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1H-Indole-5-carbonitrile

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous acetonitrile at room temperature, add N-Iodosuccinimide (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, providing access to a diverse array of 3-substituted indole-5-carbonitriles. These derivatives are valuable scaffolds in the development of novel therapeutics, particularly kinase inhibitors.

IodoIndole [label="this compound"]; Suzuki [label="3-Aryl-1H-indole-5-carbonitrile"]; Sonogashira [label="3-Alkynyl-1H-indole-5-carbonitrile"]; Heck [label="3-Alkenyl-1H-indole-5-carbonitrile"];

IodoIndole -> Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂, Pd catalyst, Base)"]; IodoIndole -> Sonogashira [label="Sonogashira Coupling\n(R-C≡CH, Pd/Cu catalyst, Base)"]; IodoIndole -> Heck [label="Heck Coupling\n(Alkene, Pd catalyst, Base)"]; }

Palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 3-iodoindole and various aryl or heteroaryl boronic acids.[3]

General Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, perform a standard aqueous work-up and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety at the C-3 position by reacting the 3-iodoindole with a terminal alkyne.[2]

General Protocol: Sonogashira Coupling

-

In a dry flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine).

-

Add the terminal alkyne (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Heck Coupling

The Heck reaction facilitates the formation of a new C-C bond between the 3-iodoindole and an alkene, leading to 3-vinylindole derivatives.[4]

General Protocol: Heck Coupling

-

In a dry reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., triethylamine, sodium carbonate).

-

Add an anhydrous solvent (e.g., DMF, acetonitrile).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere.

-

After completion, cool the reaction, perform an aqueous work-up, and extract the product.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Application in the Synthesis of Vilazodone

A notable application highlighting the importance of the functionalized indole-5-carbonitrile scaffold is in the synthesis of the antidepressant drug, Vilazodone. A key intermediate in several synthetic routes to Vilazodone is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which can be prepared from 1H-indole-5-carbonitrile.[6] This underscores the value of the indole-5-carbonitrile core in constructing complex, biologically active molecules.

Safety and Handling

General Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Causes skin and serious eye irritation.[7]

-

May cause respiratory irritation.[7]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex indole derivatives. Its facile preparation and predictable reactivity in a range of palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development programs, paving the way for the creation of novel and potent therapeutic agents.

References

-

001CHEMICAL. (n.d.). CAS No. 1092114-59-4, this compound. Retrieved from [Link]

- Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1634-1638.

- Arigela, R. K., Kumar, R., Samala, S., Gupta, S., & Kundu, B. (2014). Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug.

-

(Supporting Information) Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]

- Salehi, B., et al. (2021). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 26(16), 4797.

-

PubChem. (n.d.). 3-iodo-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound,(CAS# 1092114-59-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. rsc.org [rsc.org]

- 5. 001chemical.com [001chemical.com]

- 6. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3-Iodo-1H-indole-5-carbonitrile: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of the synthesis of 3-iodo-1H-indole-5-carbonitrile, a crucial building block for advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, mechanistic underpinnings, and detailed protocols for the efficient preparation of this valuable compound.

Introduction: The Strategic Importance of the Indole Scaffold in Therapeutics

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone for the development of therapeutics targeting a wide array of conditions, from migraines and infections to various cancers.[1][2] Specifically, functionalized indoles, such as this compound, serve as pivotal intermediates, enabling the construction of complex molecular architectures with tailored biological activities. The introduction of an iodine atom at the C3 position not only influences the electronic landscape of the indole ring but also provides a reactive handle for subsequent cross-coupling reactions, unlocking a vast chemical space for drug discovery.

The precursor to the title compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, has been identified as a key intermediate in the synthesis of Vilazodone, an antidepressant medication.[3] This underscores the pharmaceutical relevance of the indole-5-carbonitrile framework and the strategic importance of developing robust and scalable methods for its functionalization.

The Chemistry of Indole Iodination: A Mechanistic Perspective

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle, with the C3 position being particularly susceptible to electrophilic attack.[4] This high reactivity at C3 is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, without disrupting the aromaticity of the benzene ring.

The most common and effective methods for the direct iodination of indoles at the C3 position involve the use of molecular iodine (I₂) in the presence of a base or N-iodosuccinimide (NIS) under neutral or acidic conditions.

Mechanism of Iodination with Iodine and a Base

The reaction of 1H-indole-5-carbonitrile with molecular iodine in the presence of a strong base, such as potassium hydroxide (KOH), proceeds through a well-established electrophilic substitution pathway. The base plays a crucial role in deprotonating the indole nitrogen, forming a highly nucleophilic indolide anion. This anion then readily attacks molecular iodine, leading to the formation of the C3-iodinated product.

Sources

A Guide to the Spectroscopic Characterization of 3-Iodo-1H-indole-5-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Iodo-1H-indole-5-carbonitrile, a substituted indole, represents a scaffold of significant interest due to the versatile reactivity of the nitrile and iodo functionalities, making it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this compound, this guide will leverage a comparative analysis with the well-characterized isomer, 5-Iodo-1H-indole-3-carbonitrile , for which complete experimental data is available. This approach, combining experimental data from a close analogue with predicted values and first-principle interpretations, offers a robust framework for the characterization of the target molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the numbering convention for the indole ring system in both this compound and its 5-iodo-3-carbonitrile analogue.

Caption: Molecular structures and atom numbering for the target compound and its analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we can predict the chemical shifts based on the known effects of the iodo and cyano substituents on the indole ring. The electron-withdrawing nature of the cyano group at C5 and the iodo group at C3 will significantly influence the chemical shifts of the aromatic protons.

Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 5-Iodo-1H-indole-3-carbonitrile[1] | Multiplicity & Coupling Constant (J, Hz) for Analogue[1] |

| NH | ~12.5 | 12.35 | s (broad) |

| H2 | ~8.4 | 8.25 | s |

| H4 | ~8.0 | 7.95 | d, J = 1.3 |

| H6 | ~7.7 | 7.55 | dd, J = 8.6, 1.6 |

| H7 | ~7.5 | 7.40 | d, J = 8.6 |

Interpretation and Causality:

-

NH Proton: The NH proton in indoles is typically deshielded and appears as a broad singlet at a high chemical shift, as seen in the analogue (12.35 ppm)[1]. A similar value is predicted for the target compound.

-

C2-H Proton: The H2 proton is adjacent to the nitrogen and is expected to be a singlet. Its chemical shift is influenced by the substituent at C3. In the analogue, with a cyano group at C3, it appears at 8.25 ppm[1]. For the target compound, with iodine at C3, a similar downfield shift is anticipated.

-

Benzene Ring Protons (H4, H6, H7): The positions of these protons are significantly affected by the substituents on the benzene part of the indole. In the target molecule, the strongly electron-withdrawing cyano group at C5 will deshield the ortho protons (H4 and H6) the most. H4 is expected to be a singlet or a narrow doublet, while H6 will likely be a doublet of doublets due to coupling with H7. H7 is expected to be a doublet. In the analogue, the iodine at C5 influences the surrounding protons, leading to the observed shifts and coupling patterns[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Comparison of ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 5-Iodo-1H-indole-3-carbonitrile[1] |

| C2 | ~135 | 134.5 |

| C3 | ~85 | 83.7 |

| C3a | ~130 | 129.2 |

| C4 | ~128 | 131.7 |

| C5 | ~105 (C-CN) | 86.0 (C-I) |

| C6 | ~125 | 126.8 |

| C7 | ~115 | 115.8 |

| C7a | ~136 | 135.5 |

| CN | ~120 | 115.4 |

Interpretation and Causality:

-

C3 (C-I): The carbon atom bonded to iodine is expected to have a significantly upfield chemical shift due to the "heavy atom effect" of iodine. This is evident in the analogue, where C5 (bearing the iodine) is at 86.0 ppm[1]. A similar upfield shift is predicted for C3 in the target molecule.

-

C5 (C-CN) and CN: The carbon of the cyano group itself will appear around 120 ppm. The indole carbon to which it is attached (C5) will be significantly downfield due to the electron-withdrawing nature of the nitrile.

-

Other Carbons: The remaining carbon chemical shifts are influenced by the combined electronic effects of the iodo and cyano groups, leading to the predicted and observed values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds.

Table 3: Key IR Absorptions

| Functional Group | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 5-Iodo-1H-indole-3-carbonitrile[1] | Vibrational Mode |

| N-H | 3300 - 3500 (broad) | 3276 | Stretching |

| C≡N | 2220 - 2260 (sharp, medium) | 2218 | Stretching |

| C=C (aromatic) | 1500 - 1600 | 1508 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Not specified, but expected in this region | Stretching |

| C-I | 500 - 600 | Not specified, but expected in this region | Stretching |

Interpretation and Causality:

-

N-H Stretch: The broad absorption around 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration in indoles, often broadened by hydrogen bonding. The value of 3276 cm⁻¹ for the analogue is typical[1].

-

C≡N Stretch: The sharp, medium intensity peak in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. The experimental value for the analogue is 2218 cm⁻¹[1].

-

Aromatic C=C and C-H Stretches: Absorptions in the 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic indole ring.

-

C-I Stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the fingerprint region (500-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation for this compound:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 268, corresponding to the molecular weight of the compound (C₉H₅IN₂).

-

Key Fragments:

-

Loss of Iodine: A significant fragment at m/z = 141, corresponding to the loss of the iodine atom ([M-I]⁺). This is often a major fragmentation pathway for iodo-substituted aromatic compounds.

-

Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide from the molecular ion or other fragments.

-

Indole Ring Fragmentation: Complex fragmentation patterns corresponding to the cleavage of the indole ring structure.

-

For the analogue, 5-Iodo-1H-indole-3-carbonitrile , high-resolution mass spectrometry (HRMS) confirmed the molecular formula with a found m/z of 268.9574 for the sodium adduct [M+Na]⁺[1].

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above, based on standard practices for the characterization of indole derivatives.

NMR Data Acquisition Protocol

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition Protocol (FTIR-ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry Data Acquisition Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

-

Spectrum Acquisition: Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).

-

Data Analysis: Determine the m/z of the molecular ion and any significant fragments. Use the high-resolution data to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By integrating predicted data for the target molecule with experimental data from its close analogue, 5-Iodo-1H-indole-3-carbonitrile, and established spectroscopic principles, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1H-indole-5-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a focused examination of the core physical properties of 3-Iodo-1H-indole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Understanding these fundamental characteristics—specifically melting point and solubility—is a critical first step in experimental design, enabling rational selection of reaction conditions, purification strategies, and formulation vehicles.

Core Physical and Chemical Identifiers

A precise understanding of a compound's identity is paramount before undertaking any experimental work. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1092114-59-4 | [1] |

| Molecular Formula | C₉H₅IN₂ | [1][2] |

| Molecular Weight | 268.06 g/mol | [1] |

| Melting Point | Data not publicly available |

While a specific melting point for this compound is not reported in publicly available literature or chemical supplier databases, data from structurally similar indole derivatives can provide a useful estimation. For instance, the regioisomer 5-iodo-1H-indole-3-carbonitrile exhibits a sharp melting point of 190–191 °C [3]. The position of substituents on the indole ring significantly influences crystal lattice packing and intermolecular forces, thereby affecting the melting point. It is reasonable to hypothesize that this compound possesses a similarly high melting point, indicative of a stable crystalline solid.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a direct function of its molecular structure. This compound contains a planar, aromatic indole ring system, a polar cyano (-C≡N) group, and a large, polarizable iodo (-I) substituent. The indole N-H bond allows it to act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor.

Based on these features, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: Expected to be very low. The largely nonpolar surface area of the indole ring system dominates, overcoming the polarity of the nitrile group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be high. These solvents can effectively solvate the molecule, disrupting the crystal lattice forces without requiring hydrogen bonding from the solute.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. The solvent's ability to hydrogen bond will aid in solvation.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Expected to be very low.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol, based on the well-established shake-flask method, is recommended for generating reliable thermodynamic solubility data.[4]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a panel of common laboratory solvents.

Materials:

-

This compound (finely powdered)

-

Panel of solvents: Deionized Water, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), Toluene

-

Small vials (e.g., 2 mL glass vials) with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound into a series of labeled vials.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.

-

Equilibration: Cap the vial securely and vortex vigorously for 1-2 minutes. Place the vial on a shaker or rotator at a controlled ambient temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, visually inspect the sample. If undissolved solid remains, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.[6]

-

Observation & Classification: Carefully observe the supernatant.

-

Soluble: No solid material is visible.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved material remains.

-

Insoluble: No visible reduction in the amount of solid material.

-

-

Repeat: Repeat steps 2-5 for each solvent in the panel.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of physical property data hinges on the rigor of the experimental method used. Below are standard operating procedures for the characterization of a novel crystalline solid.

Protocol: Melting Point Determination

The capillary method is the standard technique for accurate melting point determination.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or automated equivalent)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.[9]

-

Loading the Capillary: Tap the open end of a capillary tube into the powder to force a small amount of the sample in. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A packed column of 2.5-3.5 mm is ideal.[9]

-

Initial Rapid Determination: Place the loaded capillary into the heating block. Heat rapidly to get an approximate melting range. This saves time and identifies the temperature range of interest.[10]

-

Accurate Determination: Allow the apparatus to cool. Using a new capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute.[9]

-

Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of 0.5-1.5 °C.[10]

Workflow for Physical Property Characterization

The logical flow for characterizing a new chemical entity is crucial for efficient and comprehensive data collection.

Caption: Workflow for the physical characterization of a novel compound.

Conclusion

This compound is a crystalline solid with an anticipated high melting point, characteristic of a stable indole scaffold. While specific quantitative solubility data is not widely published, its molecular structure suggests high solubility in polar aprotic solvents like DMSO and poor solubility in aqueous and nonpolar media. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physical properties, ensuring data integrity and facilitating the compound's effective use in drug discovery and development workflows.

References

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2025, October). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 1092114-59-4, this compound. Retrieved from [Link]

-

American Chemical Society. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. This compound,(CAS# 1092114-59-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. westlab.com [westlab.com]

- 8. mt.com [mt.com]

- 9. thinksrs.com [thinksrs.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

The Lynchpin Halogen: An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodo-1H-indole-5-carbonitrile

<_ _>

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Among the vast array of functionalized indoles, 3-iodo-1H-indole-5-carbonitrile stands out as a particularly versatile synthetic intermediate. The strategic placement of the iodo group at the C-3 position, ortho to the indole nitrogen and meta to the electron-withdrawing nitrile group, imparts a unique reactivity profile to the C-I bond. This guide provides a comprehensive exploration of the C-I bond's reactivity in this molecule, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the broader implications for drug discovery and development.

Introduction: The Strategic Importance of the C-I Bond

The carbon-iodine (C-I) bond in aryl iodides is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This heightened reactivity stems from the lower bond dissociation energy of the C-I bond compared to its lighter halogen counterparts (C-Br, C-Cl). This inherent reactivity makes this compound an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures.[3][4] The presence of the electron-withdrawing nitrile group at the C-5 position can further influence the electronic properties of the indole ring, potentially impacting the rate and efficiency of these coupling reactions.

The ability to readily functionalize the C-3 position of the indole core is of paramount importance in drug discovery. This position is often a key vector for modifying the pharmacological properties of indole-based compounds, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The C-I bond in this compound serves as a versatile "linchpin," enabling the introduction of a diverse array of substituents through well-established and robust chemical methodologies.

Synthesis of this compound

The reliable and scalable synthesis of the starting material is a critical first step in any synthetic campaign. A common and effective method for the preparation of 3-iodoindoles involves the direct iodination of the corresponding indole.[5]

Protocol: Direct Iodination of 1H-indole-5-carbonitrile

This protocol describes a typical procedure for the synthesis of this compound.

Reagents and Materials:

-

1H-indole-5-carbonitrile

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1H-indole-5-carbonitrile (1.0 equiv.) in DMF.

-

To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[5]

-

Stir the reaction mixture at room temperature for 3 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[5]

-

Collect the solid product by vacuum filtration and wash with water.[5]

-

Dry the solid under vacuum to yield this compound.

Expected Outcome: This procedure typically affords the desired product in good to excellent yield as a solid. Characterization can be performed using standard analytical techniques such as NMR and HRMS.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions: Unleashing the Potential of the C-I Bond

The C-I bond in this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis by enabling the efficient formation of C-C and C-N bonds.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted indoles.[1][9] The reaction involves the coupling of the 3-iodoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1]

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Reagents and Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the boronic acid, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 92 |

| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 78 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.[2]

Mechanistic Overview:

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

Reagents and Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) salt (e.g., CuI) (1-10 mol%)

-

Base (e.g., Et₃N, i-Pr₂NEt) (2-4 equiv.)

-

Solvent (e.g., THF, DMF)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) salt.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling the 3-iodoindole with an alkene.[8][11][12] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatics.

Mechanistic Overview:

The Heck reaction proceeds through a well-defined palladium-catalyzed cycle.

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds from aryl halides and amines.[13][14][15][16][17] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[13]

Mechanistic Overview:

The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The C-I bond in this compound is a highly reactive and versatile functional group that serves as a cornerstone for the synthesis of a diverse array of substituted indoles. Through the power of palladium-catalyzed cross-coupling reactions, this seemingly simple starting material can be transformed into complex molecular architectures with significant potential in drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, among others, provide a robust and reliable toolkit for the functionalization of the indole C-3 position.

As the demand for novel and complex indole derivatives continues to grow, the development of even more efficient and selective catalytic systems for the activation of the C-I bond will remain an active area of research. Further exploration of greener reaction conditions, such as the use of more benign solvents and lower catalyst loadings, will also be crucial for the sustainable synthesis of these important compounds. The continued study and application of the reactivity of this compound will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.

References

- BenchChem. (2025).

-

Al-Taisan, K. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2035. [Link]

-

Yang, Y., et al. (2022). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. Journal of the American Chemical Society, 144(31), 14217-14227. [Link]

-

Al-Taisan, K. A., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(1), 164. [Link]

-

Wang, L., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8439-8447. [Link]

-

Yang, Y., et al. (2017). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 139(25), 8444-8447. [Link]

-

Al-Taisan, K. A., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(1), 164. [Link]

- BenchChem. (2025). Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 3-Iodoindazoles.

-

Schauperl, M., et al. (2016). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2016(2), M898. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Yue, D., et al. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62-69. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

-

Hilton, M. J., et al. (2011). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 52(42), 5429-5431. [Link]

-

Yue, D., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62-69. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-iodo-1H-indole. PubChem. [Link]

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.

-

Li, Z., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 25(1), 131-135. [Link]

-

Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

-

Wikipedia. (2024). Heck reaction. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.

-

Li, J. H., et al. (2000). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters, 2(13), 1871-1874. [Link]

-

Chemsrc. (2024). 3-iodo-1-tosyl-1H-indole-5-carbonitrile. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Wikipedia. (2024). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Vapourtec. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

-

Al-Masum, M., & Kumar, D. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Chemical Research, 2005(1), 44-46. [Link]

-

Schauperl, M., et al. (2016). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Szlapka, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233. [Link]

-

The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | CoLab [colab.ws]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

The Indole-5-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Introduction: The Enduring Appeal of the Indole Nucleus in Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1][2][3] This "privileged structure" possesses the unique ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes, offering a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action.[1][4] The indole framework is not merely a passive scaffold; its electronic properties and the specific positioning of its nitrogen atom allow for a rich tapestry of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are pivotal for high-affinity binding to biological targets.[5]

Within the expansive family of indole derivatives, the indole-5-carbonitrile motif has emerged as a particularly intriguing and fruitful area of investigation for researchers, scientists, and drug development professionals. The introduction of a cyano (-C≡N) group at the 5-position of the indole ring profoundly influences the molecule's electronic and steric properties. This strongly electron-withdrawing group can modulate the reactivity of the indole ring, enhance binding affinity to target proteins, and serve as a versatile synthetic handle for further chemical modifications. This guide will provide an in-depth technical exploration of the diverse biological activities of indole-5-carbonitrile derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential.

Anticancer Activity: Targeting the Machinery of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine, and indole-5-carbonitrile derivatives have demonstrated significant promise in this arena. Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[3][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indole-5-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[5][7]

One notable target is the Tropomyosin receptor kinase (TRK) family of neurotrophin receptors. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. A novel 1H-indole-3-carbonitrile derivative, C11 , has been developed as a highly potent TRK inhibitor. Mechanistic studies revealed that C11 induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[8]

Another critical kinase family targeted by indole derivatives is the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation. Novel indole derivatives have been synthesized as dual inhibitors of EGFR and SRC kinases, demonstrating significant cytotoxicity in various cancer cell lines.[9]

The PI3K/Akt/mTOR signaling pathway is another crucial regulator of cell growth and survival that is frequently hyperactivated in cancer. Indole derivatives have been shown to inhibit key components of this pathway, thereby suppressing cancer cell proliferation.[10]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Indole-5-Carbonitrile Derivatives

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole derivatives have long been recognized for their antimicrobial properties, and the indole-5-carbonitrile scaffold has shown potential in the development of new anti-infective drugs. [11][12][13]

Mechanism of Action: Diverse and Multifaceted

The antimicrobial mechanisms of indole-5-carbonitrile derivatives are varied and can include:

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some indole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria. [12]* Disruption of Cell Membranes: The lipophilic nature of the indole ring allows some derivatives to intercalate into and disrupt the bacterial cell membrane, leading to cell death.

-

Enzyme Inhibition: Indole-5-carbonitrile derivatives can inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

Structure-Activity Relationship (SAR) Data

The antimicrobial efficacy of indole-5-carbonitrile derivatives is influenced by various structural features.

| Compound Type | Key Structural Features | Target Organism(s) | MIC (µg/mL) | Reference |

| Indole-acrylonitriles | 3-(1H-pyrrol-2-yl)acrylonitrile moiety | Candida albicans | 4 | [14] |

| Halogenated indoles | 5-iodoindole | Acinetobacter baumannii | 64 | [12] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Indole-5-carbonitrile derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare Inoculum: Grow the microorganism in broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of the indole-5-carbonitrile derivatives in the appropriate broth medium in the 96-well plate.

-

Inoculate Plates: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory and Neuroprotective Activities: Modulating Pathological Processes

Beyond their anticancer and antimicrobial properties, indole-5-carbonitrile derivatives are being explored for their potential in treating inflammatory diseases and neurodegenerative disorders. [3][15][16][17]

Mechanism of Action: Targeting Inflammatory and Neurodegenerative Pathways

-

Anti-inflammatory Effects: Indole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). [8]Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines. [18]A recent study has also implicated indole derivatives as inhibitors of STING-dependent inflammation. [4][15]* Neuroprotective Effects: The neuroprotective actions of indole derivatives are often attributed to their antioxidant and reactive oxygen species (ROS) scavenging properties. [10][16]They can also modulate signaling pathways involved in neuronal survival and protect against excitotoxicity. Some indole-3-carbinol derivatives have shown neuroprotective effects by activating the TrkB/PI3K/Akt pathway and the Nrf2-ARE antioxidant response. [19]

Conclusion: A Scaffold of Immense Potential

The indole-5-carbonitrile scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The unique electronic and steric properties conferred by the cyano group at the 5-position provide a powerful tool for medicinal chemists to fine-tune the biological activity of indole derivatives against a wide range of targets. From potent kinase inhibitors for cancer therapy to novel antimicrobial agents and modulators of inflammatory and neurodegenerative processes, the potential applications of this privileged motif are vast and continue to expand. The in-depth understanding of their mechanisms of action and structure-activity relationships, coupled with robust and validated experimental methodologies, will be instrumental in translating the promise of indole-5-carbonitrile derivatives into tangible clinical benefits.

References

-

Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). Bioorganic & Medicinal Chemistry, 126, 118216. [Link]

-

Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. (2024). Bioorganic Chemistry, 146, 107293. [Link]

-

Indole Derivatives as Neuroprotectants. (1998). Ceska a Slovenska Farmacie, 47(5), 228-235. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(2), 159-195. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). Antioxidants, 13(1), 107. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1328. [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

-

Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). Bioorganic Chemistry, 89, 103021. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2019). Molecules, 24(15), 2829. [Link]

-

Synthesis, structure–activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (2016). Chemical Biology & Drug Design, 88(5), 766-778. [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 160-181. [Link]

-

Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). Bioorganic & Medicinal Chemistry, 126, 118216. [Link]

-

Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (2023). Current Organic Synthesis, 20(1), 2-21. [Link]

-

Novel Indole Derivatives with Improved Antimicrobial Activity. (2017). IOSR Journal of Pharmacy, 7(10), 55-61. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). mBio, 16(4), e00334-25. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). Molecules, 29(19), 4770. [Link]

-

Structure/activity relationships of indole derivatives. (2024). ResearchGate. [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). Antibiotics, 12(7), 1134. [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). Molecules, 28(13), 4983. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules, 28(14), 5488. [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). Brain Sciences, 14(7), 674. [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (2012). European Journal of Pharmacology, 677(1-3), 162-168. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2019). Chemistry, 25(40), 9418-9429. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]